molecular formula C15H22O B1671451 Germacrone CAS No. 6902-91-6

Germacrone

Cat. No. B1671451
CAS RN: 6902-91-6
M. Wt: 218.33 g/mol
InChI Key: CAULGCQHVOVVRN-SWZPTJTJSA-N
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Description

Germacrone is a sesquiterpene which has been isolated from Geranium macrorrhizum . It has shown antiviral properties in an animal model of influenza infection . Germacrone is an anti-inflammatory ingredient in the Chinese medicine zedoary turmeric .


Synthesis Analysis

Biosynthesis of germacrene A, a direct precursor of germacrone, in Escherichia coli was successfully performed and 11.99 mg/L germacrone A was obtained . Novel germacrone derivatives were designed based on the theories of bioalkylating agents, synthesized, and then investigated for their inhibition effects on Bel-7402, HepG2, A549, and HeLa cells .


Molecular Structure Analysis

The molecular structure of germacrone was proposed based on its pyrolytic transformation into β-elemene . Theoretical 1H–1H nuclear coupling constants (JH–H) were calculated for the three most stable conformers of compound 13 .


Chemical Reactions Analysis

The chemical reactivity of germacrone, including cyclization reactions, has been presented . Gas chromatographic analyses of essential oils generally show that germacrane sesquiterpenoids are often accompanied by their corresponding elemane Cope rearrangement products .


Physical And Chemical Properties Analysis

The molecular formula of Germacrone is C15H22O and its molecular weight is 218.33 . It is used for R&D purposes only and not for medicinal or household use .

Scientific Research Applications

Breast Cancer Treatment

Germacrone, along with curdione and furanodiene, has been shown to be useful in the treatment of breast cancer . A bioinformatics approach was used to identify 11 targeted genes/proteins, 4 key pathways, and 10 biological processes that participate in the mechanism of action in treating breast cancer with these compounds .

Anti-NSCLC Cancer Action

Germacrone, along with curcumin, has been noted for its anti-NSCLC (non-small cell lung cancer) action . The kinetics of these compounds were evaluated in rat liver microsomes (RLMs), human liver microsomes (HLMs), and cytochrome P450 (CYP) enzymes in an NADPH-generating system in vitro .

Pharmacokinetics

The kinetic characteristics of germacrone were studied in rat and human liver microsomes . The half-life (t1/2) of germacrone was found to be 18.02 minutes in RLMs and 16.37 minutes in HLMs .

Interaction with Cytochrome P450 Enzymes

Germacrone interacts with various cytochrome P450 (CYP) enzymes . The half-life (t1/2) of germacrone was found to be 36.48 minutes in CYP3A4, 86.64 minutes in 1A2, 69.31 minutes in 2E1, and 57.76 minutes in 2C19 .

Anticancer Effect

Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines to explore their anticancer mechanism .

Natural Sesquiterpenoid Compound

Germacrone is a natural sesquiterpenoid compound . This type of compound is known for its various pharmacological properties .

Safety And Hazards

Germacrone causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism . Structural modification and analogue design are worthy of further study in the future .

properties

IUPAC Name

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULGCQHVOVVRN-SWZPTJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germacrone

CAS RN

6902-91-6
Record name Germacrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6902-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germacrone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germacrone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GERMACRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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